1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a fluoro-methoxybenzoyl group, and an imidazo[1,2-b]pyridazin-6-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled to form the final product. Common synthetic routes include:
-
Formation of the Imidazo[1,2-b]pyridazin-6-yloxy Intermediate:
- Starting from commercially available pyridazine derivatives, the imidazo[1,2-b]pyridazin-6-yloxy intermediate is synthesized through cyclization reactions.
- Reaction conditions: Cyclization is often carried out in the presence of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Preparation of the 3-Fluoro-4-methoxybenzoyl Intermediate:
- The 3-fluoro-4-methoxybenzoyl intermediate is synthesized from fluorobenzene derivatives through electrophilic aromatic substitution reactions.
- Reaction conditions: Electrophilic substitution is typically performed using reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in solvents such as dichloromethane (DCM) or chloroform.
-
Coupling of Intermediates:
- The final step involves coupling the imidazo[1,2-b]pyridazin-6-yloxy intermediate with the 3-fluoro-4-methoxybenzoyl intermediate in the presence of coupling agents.
- Reaction conditions: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine undergoes various chemical reactions, including:
-
Oxidation:
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
- Major products: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction:
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
- Major products: Reduction of the carbonyl group can yield alcohols or amines.
-
Substitution:
- Common reagents: Nucleophiles such as amines, thiols, and halides.
- Major products: Substitution reactions can introduce new functional groups, leading to derivatives with altered properties.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
- Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
- Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Scientific Research Applications
1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has diverse applications in scientific research:
-
Medicinal Chemistry:
- Potential use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
-
Biology:
- Study of its interactions with biological macromolecules such as proteins and nucleic acids.
- Exploration of its effects on cellular pathways and mechanisms.
-
Materials Science:
- Utilization in the design of novel materials with unique electronic or optical properties.
- Incorporation into polymers or nanomaterials for advanced applications.
-
Industry:
- Application in the synthesis of specialty chemicals and intermediates for various industrial processes.
- Potential use in the development of agrochemicals or fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- Binding to receptors or enzymes involved in key biological processes.
- Modulation of signaling pathways and gene expression.
-
Pathways Involved:
- Inhibition or activation of specific enzymes or receptors.
- Alteration of cellular signaling cascades, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
- 1-(3-Fluoro-4-methoxybenzoyl)-4-(pyridin-2-yloxy)methyl)piperidine
- 1-(3-Fluoro-4-methoxybenzoyl)-4-(quinolin-8-yloxy)methyl)piperidine
- 1-(3-Fluoro-4-methoxybenzoyl)-4-(benzimidazol-1-yloxy)methyl)piperidine
Uniqueness:
- The presence of the imidazo[1,2-b]pyridazin-6-yloxy moiety imparts distinct chemical and biological properties.
- Enhanced binding affinity and selectivity for specific molecular targets.
- Potential for unique applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H21FN4O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H21FN4O3/c1-27-17-3-2-15(12-16(17)21)20(26)24-9-6-14(7-10-24)13-28-19-5-4-18-22-8-11-25(18)23-19/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3 |
InChI Key |
PUYYNXKTWPWXIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.